H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH
Overview
Description
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is a peptide with a sequence of consecutive D-alanine residues. Each D-alanine is connected to the next via peptide bonds, forming a linear chain. The terminal OH indicates that it is a carboxylic acid (an acidic functional group).
Synthesis Analysis
The synthesis of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH involves coupling successive D-alanine molecules using peptide bond formation. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Protecting groups are used to prevent unwanted side reactions during the coupling steps.
Molecular Structure Analysis
The molecular formula of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is C₆H₁₂N₂O₃ . It consists of six D-alanine residues linked by peptide bonds. The structure is linear, with the OH group at the C-terminus.
Chemical Reactions Analysis
- Peptide Bond Formation : The successive D-alanine residues are joined by peptide bonds, resulting in a linear chain.
- Transpeptidation Reaction : In bacterial cell walls, D-Ala-D-Ala serves as the substrate for transpeptidase enzymes during peptidoglycan synthesis. These enzymes catalyze the cross-linking of peptidoglycan strands, essential for cell wall integrity.
Physical And Chemical Properties Analysis
- Density : 1.208 g/cm³
- Boiling Point : 402.6°C at 760 mmHg
- Melting Point : 286 - 288°C
- Flash Point : 197.3°C
Scientific Research Applications
Antiplasmodial Activity
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH and its analog peptides demonstrate antimalarial activity against Plasmodium species. For instance, solid-phase synthesis and characterization of peptides corresponding to the alanine scanning series of Angiotensin II (AII) revealed antiplasmodial activity, suggesting the potential for designing new sporozoiticidal compounds (Silva et al., 2014).
Cardiovascular Effects
This compound's analogs have been used to study cardiovascular effects. An example is the Ala-scan approach applied to proline-rich oligopeptides from Bothrops jararaca (Bj-PRO-10c), which revealed insights into the dissociation of antihypertensive and bradycardic effects, aiding in understanding and developing treatments for cardiovascular diseases (Paschoal et al., 2013).
Role in Heme Synthesis
Research on 5-Aminolevulinic acid (ALA), which shares a structural similarity, indicates its role as an intermediate substrate in heme synthesis. Studies on ALA and its urinary excretion patterns have provided insights into its role in biological processes and potential biomarker applications for lead exposure (Sithisarankul et al., 1998).
Peptide Binding and Inhibition
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH analogs have been studied for their potential to inhibit the binding of p21 to cell receptors, providing insights into the molecular mechanisms of carcinogenesis and the potential for therapeutic intervention (Mzareulov, 2005).
Structural Analysis in Polymers
This compound and its variants have been used in the study of polymers, such as analyzing the packing arrangements of antiparallel polyalanine in materials like silk fibers. Such studies contribute to the understanding of polymorphism in amyloid fibers and other materials (Asakura et al., 2012).
Lipid Transport and Plant Growth
In botanical research, related compounds, such as aminophospholipid ATPases (ALAs), have been identified as crucial in lipid transport, impacting cell expansion and overall plant growth. This understanding is vital for agricultural and botanical sciences (Davis et al., 2020).
Safety And Hazards
- Hazard Codes : Xi (irritant)
- RIDADR : NONH (non-hazardous for all modes of transport)
- WGK Germany : 3 (slightly hazardous to water)
- Safety Information : Personal protective equipment includes eyeshields, gloves, and appropriate respirators.
Future Directions
Research on H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH could explore:
- Antibiotic Development : Investigate its role as a target for novel antibiotics.
- Structural Studies : Further understand the interactions between ligases and this peptide.
- Metabolomics : Explore its presence in bacterial metabolism.
properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDFPIXRRJBKM-PAUJSFGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781621 | |
Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH | |
CAS RN |
286842-36-2 | |
Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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